

Spectroscopic Profile of 1-Pyrroline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Pyrroline** (also known as 3,4-dihydro-2H-pyrrole), a volatile heterocyclic compound of interest in various fields of chemical and biological research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Pyrroline exists in a concentration-dependent equilibrium between its monomeric and trimeric forms in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for both species, acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **1-Pyrroline** (Monomer and Trimer) in DMSO-d₆



Chemical Shift (δ) ppm	Multiplicity	Assignment (Monomer)	Chemical Shift (δ) ppm	Multiplicity	Assignment (Trimer)
7.56	S	1H (CH=N)	2.87-2.91	td	6H
3.70	m	2H (CH ₂)	2.21	dt	3H
2.43-2.48	t	2H (CH ₂)	1.54-1.79	m	12H
1.54-1.78	m	2H (CH ₂)			

s = singlet, t = triplet, td = triplet of doublets, dt = doublet of triplets, m = multiplet

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for 1-Pyrroline (Monomer and Trimer) in DMSO-d6

Chemical Shift (δ)	Assignment (Monomer)	Chemical Shift (δ) ppm	Assignment (Trimer)
166.5	C=N	81.4	С
60.7	CH ₂	45.3	CH ₂
36.4	CH ₂	27.5	CH ₂
20.2	CH ₂	19.9	CH ₂

Experimental Protocol for NMR Spectroscopy

The NMR spectra were acquired on a Bruker DRX 500 Avance spectrometer operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C nuclei at a temperature of 298 K.[1] Tetramethylsilane (TMS) was utilized as the internal standard for chemical shift referencing. The sample was prepared by dissolving synthesized **1-pyrroline** in DMSO-d₆. For the acquisition of one-dimensional spectra, 64K data points were used. The spectral width was set to 6024 Hz for ¹H NMR and 18519 Hz for ¹³C NMR, with acquisition times of 5.439 seconds and 1.769 seconds, respectively. The resulting spectral resolution was 0.184 Hz per point for ¹H



and 0.565 Hz per point for ¹³C. A total of 16 scans for ¹H and 1024 scans for ¹³C were accumulated.[1]

Mass Spectrometry (MS)

Mass spectrometry of **1-pyrroline** reveals the presence of both the monomer and, under certain conditions, the trimer.

Mass Spectral Data

Table 3: Characteristic Mass Spectral Fragments for 1-Pyrroline

m/z	Species	Notes
69	[M]+	Molecular ion of the monomer
68	[M-H] ⁺	
42	Characteristic fragment	-
41	Characteristic fragment	
207	[M ₃]+	Molecular ion of the trimer, observed in GC-MS

Experimental Protocol for Mass Spectrometry

The mass spectral data for **1-pyrroline** can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS). In a typical experiment, a solution of **1-pyrroline** (e.g., 100 ppm in dichloromethane) is injected into the GC system. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for ionization and analysis. The observation of the trimer at m/z 207 has been reported with a GC inlet temperature of 150 °C. The mass spectrum of the **1-pyrroline** monomer is consistent with previously reported data.

Infrared (IR) Spectroscopy

Specific experimental infrared spectroscopic data for **1-pyrroline** is not readily available in the reviewed literature. However, based on the known characteristic absorption frequencies of



related cyclic amines and imines, the following table outlines the expected IR absorption bands for **1-pyrroline**.

Predicted Infrared Absorption Data

Table 4: Expected Characteristic Infrared Absorption Bands for 1-Pyrroline

Wavenumber (cm ⁻¹)	Vibration	Expected Intensity	
~1650	C=N stretch	Medium to Strong	
2850-2960	C-H stretch (aliphatic)	Medium to Strong	
1400-1500	C-H bend (scissoring)	Medium	
1100-1300	C-N stretch	Medium	

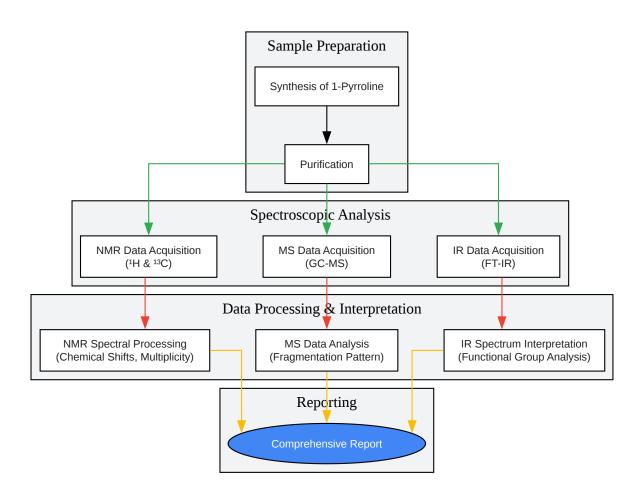
General Experimental Protocol for IR Spectroscopy

To acquire an FT-IR spectrum of **1-pyrroline**, the sample can be analyzed as a neat liquid (if sufficient quantity is available) or as a solution in a suitable infrared-transparent solvent such as carbon tetrachloride (CCl₄). The sample would be placed in an appropriate IR cell (e.g., a liquid cell with KBr or NaCl windows). The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over a standard range of 4000-400 cm⁻¹. A background spectrum of the empty cell or the solvent is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum of the compound.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Pyrroline**, from synthesis to data interpretation.





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Caption: Generalized workflow for the spectroscopic analysis of **1-Pyrroline**.

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References



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